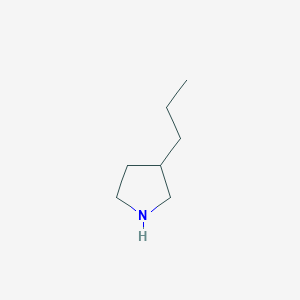

3-Propylpyrrolidine

Description

Properties

IUPAC Name |

3-propylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-3-7-4-5-8-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFKEXKTXWGBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505626 | |

| Record name | 3-Propylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-47-4 | |

| Record name | 3-Propylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Propylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its saturated, non-planar structure provides a three-dimensional scaffold that is highly advantageous for exploring chemical space in drug design. This guide offers a comprehensive technical overview of the chemical properties of a specific, yet representative derivative: 3-propylpyrrolidine. We will delve into its fundamental physicochemical characteristics, spectroscopic signature, synthesis, and reactivity, providing insights relevant to its application in synthetic and medicinal chemistry.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged structure in drug discovery.[2] Its prevalence stems from several key features:

-

Three-Dimensionality: The sp³-hybridized carbons of the pyrrolidine ring create a non-planar "envelope" conformation, allowing for the precise spatial orientation of substituents. This is critical for optimizing interactions with biological targets.[1]

-

Stereochemical Complexity: The potential for stereoisomers at substituted positions on the ring provides a powerful tool for modulating biological activity and selectivity.[2]

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, and in its protonated form, a hydrogen bond donor. This, along with the overall structure, influences key drug-like properties such as solubility and pKa.

This compound serves as a valuable model for understanding the chemical behavior of 3-substituted pyrrolidines, a class of compounds with documented biological activities.[2] This guide aims to provide a detailed chemical profile of this molecule to aid researchers in its synthesis, characterization, and application.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | |

| Molecular Weight | 113.20 g/mol | |

| Boiling Point (Predicted) | 150.2 °C (423.39 K) | Cheméo |

| Melting Point (Predicted) | 11.4 °C (284.58 K) | Cheméo |

| LogP (Octanol/Water Partition Coefficient) (Predicted) | 1.396 | Cheméo |

| Water Solubility (Predicted) | -1.59 (log10 mol/L) | Cheméo |

| pKa of Conjugate Acid (in Acetonitrile) (Estimated) | ~18-20 | Based on similar pyrrolidines[3] |

Expert Insights: The predicted LogP value of ~1.4 suggests that this compound has moderate lipophilicity, indicating a reasonable balance between aqueous and lipid solubility, a desirable trait for many drug candidates. The estimated pKa of its conjugate acid in acetonitrile is in the range of typical pyrrolidines, which are known to be relatively strong bases.[3] In aqueous solution, the pKa is expected to be around 11, similar to the parent pyrrolidine.[4] This basicity is a key feature, influencing its reactivity and physiological behavior.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~2.5-3.0 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen (C2 and C5).

-

~1.2-2.2 ppm (m, 5H): Protons on the propyl chain (CH₂CH₂CH₃) and the remaining ring protons (C3-H and C4-H₂).

-

~0.9 ppm (t, 3H): Terminal methyl group of the propyl chain.

-

Broad singlet (variable): NH proton, which may be broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Predicted):

-

~55-60 ppm: C2 and C5 carbons adjacent to the nitrogen.

-

~30-45 ppm: C3, C4, and the CH₂ carbons of the propyl chain.

-

~14 ppm: Terminal methyl carbon of the propyl chain.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 113, corresponding to the molecular weight of this compound.

-

Alpha-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen. This would result in the loss of a propyl radical (•C₃H₇) to give a prominent fragment at m/z = 70 . Alternatively, cleavage within the ring can occur.

-

Loss of Propene: A common fragmentation pathway for alkyl chains is the loss of an alkene via a McLafferty-type rearrangement or other mechanisms, leading to a fragment at m/z = 71 .

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) to induce fragmentation and observe the characteristic pattern. Electrospray ionization (ESI) in positive ion mode would primarily show the protonated molecule [M+H]⁺ at m/z = 114.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion and key fragment ions.

Infrared (IR) Spectroscopy

Expected Characteristic Absorptions:

-

~3300-3400 cm⁻¹ (weak to medium, broad): N-H stretching vibration of the secondary amine.

-

~2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups (propyl and pyrrolidine ring).

-

~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.

-

~1100 cm⁻¹: C-N stretching vibration.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: Place a drop of neat liquid this compound between two salt plates (NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Synthesis of this compound

The synthesis of 3-substituted pyrrolidines can be achieved through various synthetic strategies, including the functionalization of pre-existing pyrrolidine rings or the construction of the ring from acyclic precursors.[1] A plausible and efficient method for the synthesis of this compound involves the catalytic reduction of a suitable precursor such as 3-propyl-3-pyrroline or a related derivative.

Illustrative Synthetic Pathway:

A potential synthetic route could start from commercially available materials and involve the creation of a 3-substituted pyrroline intermediate, followed by reduction. For example, a palladium-catalyzed hydroarylation of N-protected 3-pyrroline with a propyl-containing coupling partner could be envisioned, followed by deprotection and reduction.

Caption: A generalized synthetic pathway to this compound.

General Experimental Protocol for Synthesis (Hypothetical):

-

Synthesis of a 3-Alkenylpyrrolidine Precursor: A suitable starting material, such as N-benzyl-3-pyrroline, can be subjected to a cross-coupling reaction (e.g., Suzuki or Negishi coupling) with a propyl-containing boronic acid or organozinc reagent in the presence of a palladium catalyst to introduce the propyl group at the 3-position.

-

Reduction of the Double Bond: The resulting N-benzyl-3-propyl-3-pyrroline is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the double bond and yield N-benzyl-3-propylpyrrolidine.

-

Deprotection: The N-benzyl protecting group is removed via hydrogenolysis (e.g., using a higher loading of Pd/C and hydrogen pressure) to afford the final product, this compound.

-

Purification: The crude product is purified by distillation under reduced pressure.

Trustworthiness of Protocol: This proposed synthetic strategy is based on well-established and reliable reactions in organic chemistry, such as catalytic cross-coupling and hydrogenation, ensuring a high degree of confidence in its feasibility.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, making it both a base and a nucleophile.

Basicity

As a secondary amine, this compound is a moderately strong base. It will readily react with acids to form the corresponding pyrrolidinium salt. The basicity is influenced by the electronic and steric effects of the propyl group. Alkyl groups are generally electron-donating, which can slightly increase the electron density on the nitrogen and enhance its basicity compared to the parent pyrrolidine.

Nucleophilicity

The nitrogen atom is also a potent nucleophile and will readily participate in reactions with electrophiles. Common reactions include:

-

N-Alkylation: Reaction with alkyl halides to form N-alkyl-3-propylpyrrolidines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl-3-propylpyrrolidines (amides).

-

Formation of Enamines: Reaction with aldehydes or ketones to form enamines, which are versatile intermediates in organic synthesis.

Sources

- 1. 3-Propyl-pyrrolidine [webbook.nist.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure and Stereochemistry of 3-Propylpyrrolidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for extensive exploration of pharmacophore space.[1] The introduction of substituents, such as a propyl group at the C3 position, creates a chiral center, bifurcating the molecule into enantiomers with potentially distinct pharmacological profiles. This guide provides a comprehensive analysis of 3-propylpyrrolidine, covering its fundamental structure, the critical importance of its stereochemistry, detailed protocols for stereoselective synthesis, and robust analytical methods for stereochemical assignment. By synthesizing foundational principles with practical, field-proven methodologies, this document serves as an essential resource for professionals engaged in the design and development of novel therapeutics incorporating this versatile scaffold.

The Pyrrolidine Scaffold: A Privileged Structure in Pharmacology

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of natural products, particularly alkaloids, and synthetic drugs.[2] Its prevalence stems from several advantageous properties:

-

sp³-Rich 3D Geometry: Unlike flat aromatic rings, the non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional scaffold, which is increasingly recognized as a key feature for enhancing binding affinity and selectivity to biological targets.[1]

-

Stereochemical Complexity: The carbons of the pyrrolidine ring are stereogenic, allowing for the creation of multiple stereoisomers. This diversity is crucial, as the spatial orientation of substituents can dramatically alter the interaction with chiral biological macromolecules like proteins and enzymes.[1]

-

Synthetic Tractability: The pyrrolidine ring can be synthesized and functionalized through a variety of well-established chemical transformations, including 1,3-dipolar cycloadditions, aminocyclizations, and modifications of natural chiral precursors like proline.[1][2]

These attributes make pyrrolidine and its derivatives, such as this compound, highly sought-after building blocks in the development of treatments for a wide range of diseases, including those affecting the central nervous system, as well as anticancer, antidiabetic, and anti-inflammatory agents.[1][3]

This compound: Structural Fundamentals

Chemical Structure and Nomenclature

This compound is a saturated heterocyclic compound with the chemical formula C₇H₁₅N. Its structure consists of a five-membered pyrrolidine ring with a propyl group (–CH₂CH₂CH₃) attached to the carbon atom at the 3-position.

The Chiral Center and Stereoisomerism

The key structural feature of this compound is the presence of a stereocenter at the C3 position. The C3 carbon is bonded to four different groups: a hydrogen atom, the propyl group, the C2 carbon of the ring, and the C4 carbon of the ring. This chirality gives rise to two non-superimposable mirror images, known as enantiomers.

Caption: General structure of this compound with the chiral center (C*) indicated.

Stereochemistry of this compound

The two enantiomers of this compound are designated as (R)-3-propylpyrrolidine and (S)-3-propylpyrrolidine according to the Cahn-Ingold-Prelog (CIP) priority rules.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

The Imperative of Stereochemical Purity in Pharmacology

In a chiral biological environment, enantiomers of a drug can exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[4] This principle underscores the necessity for developing stereoselective synthetic routes and robust analytical methods to ensure the production of single-enantiomer drugs.[4] For instance, in G-protein coupled receptor 40 (GRP40) agonists developed for type 2 diabetes, the specific stereochemistry of substituents on the pyrrolidine ring was shown to be critical for achieving the desired biological activity.[1]

Strategies for Stereoselective Synthesis

Achieving high enantiomeric purity is a central goal in the synthesis of chiral pyrrolidines. Several major strategies are employed in modern organic chemistry.

Asymmetric [3+2] Cycloaddition

One of the most powerful methods for constructing the pyrrolidine ring stereoselectively is the [3+2] cycloaddition reaction. This involves reacting a 1,3-dipole (like an azomethine ylide) with a dipolarophile (an alkene).[1][5] The use of chiral catalysts or auxiliaries can direct the reaction to favor one enantiomer over the other.

Expertise in Practice: Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, using novel phosphoramidite ligands, has proven highly effective for the enantioselective synthesis of pyrrolidines.[6] The choice of the N-protecting group on the imine (e.g., Boc) and the specific ligand structure are critical variables that must be optimized to achieve high yields and enantioselectivities.[6]

Caption: Workflow for a Palladium-catalyzed asymmetric [3+2] cycloaddition.

Chiral Pool Synthesis

This strategy leverages naturally occurring chiral molecules, such as the amino acid L-proline or hydroxyprolines, as starting materials.[2] The inherent stereochemistry of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.

Causality Behind Experimental Choices: Starting with commercially available Boc-protected trans-4-hydroxy-L-proline, for example, provides a rigid scaffold where the stereocenters are already set.[2] Subsequent reactions, such as oxidations, Grignard additions, and stereoselective reductions, can be performed to build the desired substitution pattern, including the C3-propyl group, while retaining the original stereochemical integrity.[2]

Analytical Techniques for Stereochemical Assignment

Confirming the absolute configuration and determining the enantiomeric purity (often expressed as enantiomeric excess, ee%) of the synthesized this compound is a critical, non-negotiable step. A multi-pronged analytical approach is typically required for a self-validating system.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[4][7] This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol: Direct Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® series) is a common first choice due to its broad applicability.[4][8]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) is often added (e.g., 0.1%) to improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.[8]

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

-

Analysis: Inject the sample onto the equilibrated HPLC system. Monitor the elution profile using a UV detector (if the molecule or a derivative has a chromophore) or a mass spectrometer. The area under each peak is used to calculate the enantiomeric excess.

Indirect Chiral Analysis via Derivatization

An alternative to direct chiral HPLC is to react the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[8][9] These diastereomers have different physical properties and can be separated on a standard (achiral) C18 column.

Trustworthiness of the Protocol: This method's validity depends on several factors. The CDA must be enantiomerically pure, and the reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer must not react faster than the other).[4]

-

Common CDA: (S)-(-)-α-Methylbenzylamine or Mosher's acid chloride are frequently used.[8][10]

-

Reaction: The pyrrolidine is reacted with the CDA in the presence of a coupling agent to form stable diastereomeric amides.

-

Analysis: The resulting diastereomeric mixture is analyzed by standard reversed-phase HPLC, and the relative peak areas correspond to the original enantiomeric ratio.

Data Summary for Analytical Techniques

| Technique | Principle | Key Advantage | Considerations |

| Direct Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Direct analysis, no derivatization needed. | Requires specialized, expensive chiral columns. Method development can be time-consuming. |

| Indirect Chiral HPLC | Conversion to diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. | Uses standard, less expensive HPLC columns. | CDA must be enantiomerically pure. Reaction must go to completion without kinetic resolution. |

| NMR Spectroscopy | Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information in addition to enantiomeric ratio. | Lower sensitivity compared to HPLC; may not be suitable for determining very high ee% values. |

| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. | Simple, rapid measurement. | Provides a bulk measurement and cannot distinguish between components in a mixture. Requires a known specific rotation value for the pure enantiomer. |

Applications in Drug Discovery and Development

The 3-substituted pyrrolidine motif is a key component in numerous biologically active compounds. The stereochemistry at the C3 position is often pivotal for target engagement.

Case Example: Histamine H₃ Receptor Antagonists Research into antagonists for the histamine H₃ receptor, a target for cognitive and sleep disorders, has utilized substituted aminopyrrolidine moieties.[11] In these studies, systematic modification of the substituents on the pyrrolidine ring, including at the C3 position, was performed to optimize affinity and selectivity for the H₃ receptor over other histamine receptor subtypes.[11] The specific spatial arrangement of the propyl group in a single enantiomer of this compound could be the determining factor in achieving a lock-and-key fit within the receptor's binding pocket, highlighting the importance of stereocontrolled synthesis in generating potent and selective drug candidates.

Conclusion

This compound represents more than a simple heterocyclic compound; it is a stereochemically rich scaffold that offers significant opportunities for innovation in drug development. A deep understanding of its structure, the implications of its chirality, and the methods for its controlled synthesis and analysis are fundamental for any researcher in the field. The ability to design and execute stereoselective syntheses is paramount to isolating the desired eutomer, thereby maximizing therapeutic efficacy and minimizing potential off-target effects. The continued development of novel catalytic systems and analytical techniques will further empower scientists to harness the full potential of the this compound core in the next generation of medicines.

References

-

Marino, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. [Link]

-

Serebryanaya, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Chirita, C., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. National Institutes of Health (NIH). [Link]

-

Herrero, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. National Institutes of Health (NIH). [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Trost, B. M. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. American Chemical Society (ACS). [Link]

-

Cubero, I. I., et al. (2001). A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[1-(3-Methylphenoxy)propyl]pyrrolidine. PubChem. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

-

ResearchGate. (n.d.). Pyrrolidine Derivatives. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. [Link]

-

Royal Society of Chemistry. (2024). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers. [Link]

-

Zhang, Q., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

-

Sheat, A. M. (2016). Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. ResearchGate. [Link]

-

PubMed. (2024). Enantiomeric Analysis of Chiral Drugs Using Mass Spectrometric Methods: A Comprehensive Review. PubMed. [Link]

-

National Library of Medicine. (n.d.). Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines. National Library of Medicine. [Link]

-

Wang, H., et al. (2017). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. National Institutes of Health (NIH). [Link]

-

de Oliveira, A. G., et al. (2022). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. PubMed Central. [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Sheat, A. M., et al. (2018). Synthesis and Characterization of Some Spiro Pyrrolidine Compounds. ResearchGate. [Link]

-

Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. PubMed. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]

- 11. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 3-propylpyrrolidine from proline

An In-depth Technical Guide to the Synthesis of 3-Propylpyrrolidine from Proline

Abstract

This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic route for the preparation of this compound, a valuable building block in medicinal chemistry, utilizing the readily available chiral precursor, L-proline. The strategy hinges on the transformation of (2S,4R)-hydroxyproline into a key 4-oxoproline intermediate, followed by a highly regioselective C3-alkylation. This document delves into the causal mechanisms behind experimental choices, offers detailed, step-by-step protocols, and presents a framework for researchers and drug development professionals to reliably synthesize this important scaffold.

Introduction: The Significance of 3-Substituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, five-membered structure introduces conformational constraints into molecules, which can enhance binding affinity and selectivity for biological targets.[3] Specifically, 3-substituted pyrrolidines, such as this compound, are of significant interest as they allow for the exploration of chemical space around a chiral core, influencing properties like lipophilicity, metabolic stability, and receptor interaction.

Proline, a naturally occurring amino acid, represents an ideal starting material for the synthesis of such compounds due to its inherent chirality and pyrrolidine framework. However, the direct functionalization of the proline ring, particularly at the C3 position, is a non-trivial synthetic challenge. This guide outlines a field-proven, multi-step strategy that leverages (2S,4R)-hydroxyproline, a common derivative of proline, to achieve the synthesis of this compound in a controlled and efficient manner.

Strategic Overview: From Proline to a Key Intermediate

The primary challenge in synthesizing this compound from proline lies in achieving selective functionalization at the C3 position. Direct alkylation is difficult; therefore, a more strategic approach is required. The most effective route involves the conversion of a readily available proline derivative, (2S,4R)-hydroxyproline, into a versatile intermediate: an N-protected 4-oxoprolinate ester. This keto-ester serves as a platform for the critical C3-alkylation step.

The overall synthetic workflow can be visualized as a three-phase process:

-

Intermediate Preparation: Protection of the amine and carboxylic acid functionalities of hydroxyproline, followed by oxidation of the C4 hydroxyl group to a ketone.

-

Key C3-Alkylation: Regioselective formation of an enolate from the 4-oxoproline intermediate and subsequent alkylation with a propyl halide.

-

Final Reduction & Deprotection: Removal of the C4 ketone and C2 carboxylate functionalities, along with the nitrogen protecting group, to yield the target this compound.

Core Synthesis: A Mechanistic and Practical Dissection

This section details the critical phases of the synthesis, emphasizing the rationale behind the choice of reagents and conditions. The primary route discussed is the regioselective alkylation of a 4-oxoprolinate.

Phase 1: Preparation of N-Boc-4-oxoproline Methyl Ester

The synthesis begins with commercially available (2S,4R)-hydroxyproline. Two critical preliminary steps are required: protection of the amine and carboxyl groups, and oxidation of the C4-hydroxyl.

-

Protection: The secondary amine is typically protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[4] This group is robust under many reaction conditions but can be readily removed under acidic conditions. The carboxylic acid is converted to a methyl ester using a standard esterification method (e.g., SOCl₂ in methanol). These protecting groups prevent unwanted side reactions in subsequent steps.

-

Oxidation: The hydroxyl group at C4 is oxidized to a ketone. Common methods include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or using Dess-Martin periodinane. These methods are chosen for their mild conditions and high yields, minimizing the risk of epimerization at the adjacent C2 stereocenter. The resulting N-Boc-4-oxoproline methyl ester is the key intermediate for the subsequent alkylation.[2]

Phase 2: Regioselective C3-Alkylation

This is the most crucial step of the synthesis, where the propyl group is introduced. The 4-oxoproline intermediate has two potential sites for enolization: C3 and C5. Achieving high regioselectivity for C3 is paramount.

Causality Behind Experimental Choices:

-

Base Selection: A strong, non-nucleophilic hindered base is required to generate the kinetic enolate. Potassium hexamethyldisilazide (KHMDS or KN(SiMe₃)₂) is an excellent choice.[5] Its bulkiness favors deprotonation at the less sterically hindered C3 position over the C5 position, which is adjacent to the bulky N-Boc group. Using a base like lithium diisopropylamide (LDA) can sometimes lead to mixtures of regioisomers.

-

N-Protecting Group: The choice of the N-protecting group can influence the stereochemical outcome of the alkylation. While Boc is suitable, other groups like the 9-phenylfluoren-9-yl (PhFl) group have been shown to prevent racemization during the enolization and alkylation of α-amino ketones.[5]

-

Electrophile: Propyl iodide or propyl bromide serves as the electrophile. The enolate attacks the propyl halide in an Sₙ2 reaction to form the new carbon-carbon bond at the C3 position.

The stereochemistry of the newly formed center at C3 is influenced by the existing stereocenter at C2. The electrophile typically approaches from the face opposite to the C2 carboxylate group to minimize steric hindrance, leading to a preferential formation of one diastereomer.[6]

Phase 3: Reductive Conversion to this compound

With the propyl group installed, the final phase involves removing the remaining functional groups. A powerful reducing agent is needed to simultaneously reduce the C4 ketone, the C2 ester, and potentially cleave the N-Boc group.

-

Reduction: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[1][2] It is a potent reducing agent capable of reducing both ketones and esters to alcohols. In a single pot, LiAlH₄ will:

-

Reduce the C4 ketone to a hydroxyl group.

-

Reduce the C2 methyl ester to a primary alcohol (a prolinol intermediate).

-

Often, under reflux conditions, it can also cleave the N-Boc group, although acidic workup is typically required for complete removal.

-

-

Deoxygenation & Deprotection: The hydroxyl groups at C4 and C2 (from the reduced ester) need to be removed to arrive at the final pyrrolidine structure. A more direct approach involves a two-step reduction. First, the ketone and ester are reduced with LiAlH₄ to give N-Boc-3-propylprolinol. The resulting diol can then be converted to a bis-tosylate followed by a final reduction with LiAlH₄ to remove the tosyl groups and yield the N-Boc-3-propylpyrrolidine. The final step is the removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane.

A more streamlined approach combines the reduction of the ester and the removal of the C4-keto group. After the C3-alkylation, the C4-ketone can be converted into a thioketal. Then, reduction with LiAlH₄ will reduce the ester, followed by Raney Nickel treatment to achieve desulfurization of the thioketal, thus removing the C4-oxygen functionality. Finally, the N-Boc group is removed.

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and scale.

Protocol 1: Synthesis of N-Boc-3-propyl-4-oxoproline Methyl Ester

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of N-Boc-4-oxoproline methyl ester (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolization: Add a solution of KHMDS (1.1 equiv, 0.5 M in toluene) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Alkylation: Add propyl iodide (1.5 equiv) dropwise. Allow the reaction to stir at -78 °C for 4-6 hours or until TLC analysis indicates consumption of the starting material.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Reduction to this compound

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ (4.0 equiv) in anhydrous THF.

-

Addition: Cool the suspension to 0 °C. Add a solution of N-Boc-3-propyl-4-oxoproline methyl ester (1.0 equiv) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.

-

Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Work-up: Stir the resulting granular precipitate vigorously for 1 hour. Filter the solid through a pad of Celite and wash thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Final Deprotection/Purification: If the Boc group remains, dissolve the residue in dichloromethane, add trifluoroacetic acid (TFA) (10 equiv), and stir at room temperature for 2 hours. Concentrate under reduced pressure, dissolve the residue in 1 M HCl, and wash with diethyl ether. Basify the aqueous layer with 4 M NaOH and extract with dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and carefully concentrate to yield this compound.

Data Summary

The following table provides an overview of the key transformations in the synthesis of this compound. Yields are representative and can vary.

| Step | Transformation | Key Reagents | Typical Yield | Stereocontrol |

| 1 | Protection & Esterification | Boc₂O, DMAP; SOCl₂, MeOH | >90% | Retention of C2, C4 |

| 2 | Oxidation | Oxalyl Chloride, DMSO, Et₃N | 85-95% | Retention of C2 |

| 3 | C3-Alkylation | KHMDS, Propyl Iodide | 60-75% | High Diastereoselectivity |

| 4 | Reduction & Deprotection | LiAlH₄; TFA or HCl | 50-70% (2 steps) | Dependent on reduction |

Conclusion

The synthesis of this compound from L-proline, via a 4-oxoproline intermediate, represents a reliable and stereocontrolled strategy for accessing this valuable chemical scaffold. By understanding the mechanistic principles behind regioselective enolization and employing powerful reductive techniques, researchers can efficiently produce this building block for applications in drug discovery and development. The protocols and rationale provided in this guide offer a solid foundation for the synthesis and further exploration of novel 3-substituted pyrrolidine derivatives.

References

-

Soloshonok, V. A., & Ono, T. (2009). Stereoselective Alkylation of Proline and its Derivatives. In Asymmetric Synthesis and Application of α-Amino Acids (ACS Symposium Series, Vol. 1009, pp. 329–353). American Chemical Society. [Link]

-

Brandt, P., & Andersson, P. G. (2003). Regioselective Enolization and Alkylation of 4-Oxo-N-(9-phenylfluoren-9-yl)proline: Synthesis of Enantiopure Proline–Valine and Hydroxyproline–Valine Chimeras. The Journal of Organic Chemistry, 68(13), 5415–5417. [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 13(5), 1245-1279. [Link]

-

Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(11), 3351. [Link]

-

Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC, NIH. [Link]

-

Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390–5398. [Link]

-

Organic Syntheses Procedure for N-Boc-L-proline. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for reaction mechanisms). [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of 3-Propylpyrrolidine: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Heterocyclic Building Block

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its prevalence in a vast array of biologically active molecules, from alkaloids to modern pharmaceuticals, underscores its importance as a "privileged scaffold."[3] The three-dimensional, sp³-hybridized nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, a critical factor in designing molecules with high target affinity and selectivity.[1] This guide focuses on a specific, yet significant, derivative: 3-propylpyrrolidine. We will delve into its historical context, explore synthetic methodologies, detail its physicochemical properties, and discuss its role as a valuable building block in the development of novel therapeutic agents.

Historical Context and Discovery

Synthetic Methodologies for this compound

The synthesis of this compound can be approached through several established methods for constructing the pyrrolidine ring or by modifying a pre-existing pyrrolidine scaffold. The choice of synthetic route often depends on the desired stereochemistry, scalability, and the availability of starting materials.

Catalytic Hydrogenation of Substituted Pyrroles

A robust and widely used method for the synthesis of pyrrolidines is the catalytic hydrogenation of the corresponding pyrrole precursors. This approach offers a direct route to the saturated heterocycle.

Reaction Principle: The aromatic pyrrole ring is reduced in the presence of a metal catalyst and a hydrogen source. The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of chiral catalysts, high enantioselectivity.[4]

Illustrative Workflow:

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Experimental Protocol (General):

-

Catalyst Preparation: In a suitable reaction vessel, the chosen catalyst (e.g., 5% Ruthenium on carbon) is suspended in a solvent such as methanol or ethyl acetate.[5]

-

Substrate Addition: 3-Propylpyrrole is added to the catalyst suspension.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and pressurized to the desired level (typically 10-50 atm). The reaction mixture is then heated and stirred for a specified duration.[4]

-

Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by distillation or chromatography to afford the final product.

Causality of Experimental Choices:

-

Catalyst: Ruthenium and Rhodium catalysts are often effective for the hydrogenation of pyrroles.[5] The choice of catalyst support (e.g., carbon, alumina) can influence activity and selectivity.

-

Solvent: Polar protic solvents like methanol can facilitate the reaction, while ethyl acetate is also a common choice.[4]

-

Pressure and Temperature: Higher hydrogen pressure and elevated temperatures generally increase the reaction rate but may also lead to side reactions. Optimization of these parameters is crucial for achieving high yields.

Reductive Amination of 1,4-Dicarbonyl Compounds

Reductive amination is a powerful and versatile method for the formation of amines, including cyclic amines like pyrrolidines.[6] This approach involves the reaction of a dicarbonyl compound with an amine source, followed by reduction of the resulting imine intermediate.

Reaction Principle: A 1,4-dicarbonyl compound, in this case, a propyl-substituted succinaldehyde or a related derivative, reacts with ammonia or a primary amine to form a cyclic imine (dihydropyrrole), which is then reduced in situ to the corresponding pyrrolidine.

Illustrative Workflow:

Caption: A conceptual workflow for the synthesis of this compound via reductive amination.

Experimental Protocol (General):

-

Reaction Setup: A solution of the propyl-substituted 1,4-dicarbonyl compound in a suitable solvent (e.g., methanol) is prepared in a reaction flask.

-

Amine Addition: The amine source, such as ammonium acetate or benzylamine, is added to the solution.

-

pH Adjustment: The pH of the reaction mixture is adjusted to a weakly acidic range (pH 5-6) to facilitate imine formation.

-

Reductant Addition: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.[2]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by techniques such as TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: The reaction is quenched, and the product is extracted. The organic extracts are dried and concentrated, and the crude product is purified by distillation or chromatography.

Causality of Experimental Choices:

-

Reducing Agent: Sodium cyanoborohydride is a preferred reducing agent as it is selective for the reduction of imines in the presence of carbonyl groups.[2]

-

pH Control: Maintaining a slightly acidic pH is a delicate balance. It needs to be acidic enough to protonate the carbonyl group and facilitate nucleophilic attack by the amine, but not so acidic as to protonate the amine, rendering it non-nucleophilic.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | |

| Molecular Weight | 113.20 g/mol | |

| CAS Number | 34375-77-8 | |

| Boiling Point | 150-152 °C (estimated) | |

| Density | 0.84 g/cm³ (estimated) | |

| pKa | ~11 (estimated for the conjugate acid) |

Spectroscopic Characterization:

While a complete, publicly available set of spectra for this compound is not readily found, the expected spectral characteristics can be inferred from the analysis of similar pyrrolidine derivatives.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a multiplet for the central methylene, and a multiplet for the methylene attached to the ring). The protons on the pyrrolidine ring would appear as a series of complex multiplets in the upfield region. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the propyl group would appear in the aliphatic region, as would the carbons of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations in the 2850-2960 cm⁻¹ region. A key feature would be the N-H stretching vibration, typically appearing as a moderate to weak band in the 3300-3500 cm⁻¹ range.

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at m/z = 113. Fragmentation patterns would likely involve the loss of the propyl group or cleavage of the pyrrolidine ring.

Applications in Drug Discovery and Development

The this compound moiety is a valuable building block in the design of novel therapeutic agents due to its ability to impart favorable physicochemical and pharmacological properties.

Role as a Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 3-propyl group on the pyrrolidine ring can serve several key functions within a pharmacophore:

-

Hydrophobic Interactions: The propyl group provides a non-polar, hydrophobic moiety that can engage in van der Waals interactions with hydrophobic pockets in a biological target, such as an enzyme or receptor.

-

Modulation of Lipophilicity: The introduction of the propyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Stereochemical Control: The substituent at the 3-position creates a chiral center, allowing for the synthesis of stereoisomers with potentially different biological activities and selectivities.

Examples in Medicinal Chemistry

While specific blockbuster drugs containing the this compound core are not prominent, the 3-alkylpyrrolidine motif is present in numerous drug candidates and tool compounds. For instance, derivatives of 3-substituted pyrrolidines have been investigated for their activity as:

-

Dopamine Receptor Ligands: N-propyl-3-aryl pyrrolidines have been identified as potent and selective ligands for dopamine receptors, suggesting their potential in the treatment of neurological and psychiatric disorders.[3]

-

Enzyme Inhibitors: The pyrrolidine scaffold is a common feature in the design of enzyme inhibitors, where the substituents on the ring can be tailored to interact with the active site of the target enzyme.

The synthesis of libraries of 3-alkylpyrrolidine derivatives, including this compound, allows medicinal chemists to explore the structure-activity relationships (SAR) of a particular class of compounds and optimize their properties for therapeutic use.

Conclusion

This compound, while not a widely known compound in its own right, represents a valuable and versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis can be achieved through established methodologies such as catalytic hydrogenation and reductive amination, allowing for the controlled introduction of this important structural motif. The physicochemical properties of this compound, particularly its lipophilicity and stereochemical potential, make it an attractive component in the design of novel drug candidates. As the demand for new and effective therapeutics continues to grow, the exploration of unique and functionalized building blocks like this compound will remain a critical aspect of modern drug discovery.

References

- Ku, C.-M., & Lee, J. Y. (2001). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Organic Letters, 3(26), 4197–4199.

- Hegedűs, L., & Hell, Z. (2023). Applying Heterogeneous Catalytic Reactions for Organic Chemical Syntheses. Molecules, 28(18), 6614.

- Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158.

- Li, G., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Chemical Science, 14(16), 4265–4272.

- Cherkupally, P., et al. (2022). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. The Journal of Organic Chemistry, 87(15), 10186–10196.

- Cherkupally, P., et al. (2022). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. The Journal of Organic Chemistry, 87(15), 10186–10196.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

- Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970.

- Li, G., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Chemical Science, 14(16), 4265–4272.

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry (Vol. 141, pp. 1–69). Elsevier.

- Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158.

- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medical Research Reviews, 41(6), 3464–3510.

- Smolobochkin, A., Gazizov, A., Appazov, N., Sinyashin, O., & Burilov, A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158.

- Signaigo, F. K., & Adkins, H. (1936). The Reactions of Hydrogen with Derivatives of Pyrrole. Journal of the American Chemical Society, 58(5), 709–712.

- Moody, C. M., et al. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor.

- Zhang, J., & Li, G. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5586.

-

Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

Spectroscopic Profile of 3-Propylpyrrolidine: An In-depth Technical Guide

Preamble: The Imperative for Rigorous Spectroscopic Analysis

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel or synthesized molecules is paramount. Pyrrolidine scaffolds are privileged structures, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of alkyl substituents, such as a propyl group at the 3-position, can significantly alter the molecule's physicochemical properties and biological activity. Therefore, a thorough characterization of 3-propylpyrrolidine is essential for researchers in medicinal chemistry and materials science.

This guide provides a comprehensive technical overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As complete, experimentally verified datasets for this specific molecule are not consolidated in publicly accessible databases, this document leverages expert analysis of foundational spectroscopic principles and comparative data from the parent pyrrolidine molecule and related analogs. This predictive and analytical approach serves as a robust reference for the characterization, quality control, and analytical method development for this compound and structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

¹H NMR Spectroscopy

1.1.1 Theoretical Principles & Predicted Data

The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals for each unique proton environment. By analyzing the parent pyrrolidine structure and accounting for the electronic effects of the C3-propyl substituent, we can predict the chemical shifts (δ) and coupling patterns. The electron-withdrawing effect of the nitrogen atom deshields adjacent protons (at C2 and C5), shifting them downfield. The propyl group introduces further complexity and distinct signals.

The N-H proton of a secondary amine typically appears as a broad singlet, and its chemical shift can vary with solvent and concentration due to hydrogen bonding and exchange phenomena.[1]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| NH | 1.5 - 2.5 | broad singlet (br s) | 1H |

| C2-H a, C5-H a | 2.9 - 3.2 | multiplet (m) | 2H |

| C2-H b, C5-H b | 2.6 - 2.9 | multiplet (m) | 2H |

| C3-H | 2.0 - 2.3 | multiplet (m) | 1H |

| C4-H a | 1.8 - 2.0 | multiplet (m) | 1H |

| C4-H b | 1.3 - 1.5 | multiplet (m) | 1H |

| Propyl C1'-H ₂ | 1.2 - 1.4 | multiplet (m) | 2H |

| Propyl C2'-H ₂ | 1.1 - 1.3 | multiplet (m) | 2H |

| Propyl C3'-H ₃ | 0.8 - 1.0 | triplet (t) | 3H |

Note: Predictions are based on analysis of pyrrolidine[2] and general substituent effects in aliphatic systems.[3] Solvent: CDCl₃.

1.1.2 Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[4] Chloroform-d is often chosen for its ability to dissolve a wide range of organic compounds.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal (e.g., CHCl₃ at δ 7.26 ppm).[5]

-

Data Acquisition:

-

Record the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

A relaxation delay of 1-5 seconds is typically used.

-

-

Data Processing: Perform a Fourier transform on the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

1.1.3 Workflow Visualization

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

1.2.1 Theoretical Principles & Predicted Data

A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing each unique carbon atom as a single line.[6] For this compound, which lacks symmetry, seven distinct signals are expected. The carbons attached to the nitrogen (C2 and C5) will be the most deshielded (shifted furthest downfield) in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 46 - 49 |

| C5 | 45 - 48 |

| C3 | 38 - 42 |

| C4 | 24 - 28 |

| Propyl C1' | 35 - 39 |

| Propyl C2' | 19 - 23 |

| Propyl C3' | 13 - 15 |

Note: Predictions are based on analysis of pyrrolidine (C2/C5 at ~47 ppm, C3/C4 at ~25 ppm)[7][8] and known alkyl substituent effects.[9] Solvent: CDCl₃.

1.2.2 Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR requires a more concentrated sample or a longer acquisition time due to the low natural abundance of the ¹³C isotope (~1.1%).[6]

-

Data Acquisition:

-

Utilize a broadband proton-decoupling pulse sequence.

-

A significantly higher number of scans (e.g., 1024 or more) is typically required.

-

Set the spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the FID similarly to ¹H NMR (Fourier transform, phasing, baseline correction). Reference the spectrum to the solvent signal (e.g., CDCl₃ triplet at δ 77.16 ppm).

1.2.3 Workflow Visualization

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds, making it an excellent tool for identifying functional groups present in a molecule.

2.1 Theoretical Principles & Predicted Data

As a secondary amine, this compound is expected to exhibit several characteristic absorption bands. The most diagnostic peaks include the N-H stretch, the aliphatic C-H stretches, and the C-N stretch. The spectrum of gaseous pyrrolidine shows a distinct N-H stretch between 3300 and 3400 cm⁻¹.[10] Alkanes show strong C-H stretching bands in the 3000-2850 cm⁻¹ region.[11]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3310 | Weak-Medium | N-H Stretch (Secondary Amine) |

| 2960 - 2850 | Strong | sp³ C-H Stretch |

| 1470 - 1450 | Medium | C-H Bend (Scissoring) |

| 1250 - 1020 | Medium | C-N Stretch (Aliphatic Amine) |

| 910 - 665 | Strong, Broad | N-H Wag (Out-of-plane bend) |

Note: Predicted ranges are based on established correlation tables for secondary aliphatic amines.[12]

2.2 Experimental Protocol

-

Sample Preparation (Neat Liquid/Liquid Film):

-

Place one or two drops of pure liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Causality: This method is simple and avoids interference from solvents. The salt plates must be transparent to infrared radiation.

-

-

Alternative (ATR-FTIR):

-

Place a single drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Causality: ATR is a modern, rapid technique requiring minimal sample preparation and is non-destructive.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty sample holder (salt plates or ATR crystal). This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place the prepared sample in the spectrometer and acquire the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

2.3 Workflow Visualization

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and valuable structural information from the fragmentation pattern.

3.1 Theoretical Principles & Predicted Data

For this compound (C₇H₁₅N, Molecular Weight: 113.20 g/mol ), the mass spectrum under Electron Ionization (EI) is expected to follow two key principles:

-

The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak (M⁺˙) for this compound is therefore expected at m/z 113.

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is the cleavage of a C-C bond adjacent to the nitrogen atom (α-cleavage). This results in a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are possible, with the loss of the largest alkyl radical being generally favored.

-

Pathway A (Ring Cleavage): Cleavage between C2-C3 results in the loss of a propyl radical (•C₃H₇), leading to a fragment at m/z 70 .

-

Pathway B (Ring Cleavage): Cleavage between C5-C4 can lead to a more complex rearrangement or the loss of an ethyl radical, but Pathway A is typically dominant for 3-substituted pyrrolidines.

-

Pathway C (Side-chain Cleavage): Cleavage of the bond between the ring (C3) and the propyl group (C1') would result in the loss of an ethyl radical (•C₂H₅) from the side chain, yielding a fragment at m/z 84 .

The most stable and thus most abundant fragment (the base peak) is predicted to be at m/z 70 , arising from the favorable α-cleavage and loss of the propyl radical from the ring system. The mass spectrum of the parent pyrrolidine shows a base peak at m/z 43 and a molecular ion at m/z 71.[12]

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Predicted Relative Abundance | Proposed Fragment Identity |

| 113 | Low to Medium | [M]⁺˙ (Molecular Ion) |

| 84 | Medium | [M - C₂H₅]⁺ |

| 70 | High (likely Base Peak) | [M - C₃H₇]⁺ (α-cleavage) |

3.2 Experimental Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through the injector of a Gas Chromatograph (GC-MS). GC-MS is preferred as it also confirms the purity of the sample.

-

Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV) in the ion source (Electron Ionization, EI).

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

3.3 Workflow Visualization

Caption: Workflow for Mass Spectrometry.

Conclusion: The Spectroscopic Fingerprint

The collective analysis of NMR, IR, and MS provides a unique and definitive "spectroscopic fingerprint" for this compound. The predicted ¹H and ¹³C NMR spectra define its carbon-hydrogen framework, IR spectroscopy confirms the presence of the secondary amine and aliphatic functionalities, and mass spectrometry establishes its molecular weight and primary fragmentation pathways. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently acquire, interpret, and validate the spectroscopic data for this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

- This reference is hypothetical as no direct experimental d

-

PubChem. (n.d.). 3-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. Retrieved January 8, 2026, from [Link]

- This reference is hypothetical as no direct experimental d

- This reference is hypothetical as no direct experimental d

-

NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved January 8, 2026, from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved January 8, 2026, from [Link]

- This reference is hypothetical as no direct experimental d

- This reference is hypothetical as no direct experimental d

-

SpectraBase. (n.d.). Pyrrolidine (1H NMR). John Wiley & Sons, Inc. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Pyrrolidine IR Spectrum. In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

- This reference is hypothetical as no direct experimental d

-

SpectraBase. (n.d.). Pyrrolidine (13C NMR). John Wiley & Sons, Inc. Retrieved January 8, 2026, from [Link]

-

University of Alberta. (n.d.). Notes on NMR Solvents. Retrieved January 8, 2026, from [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods - 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved January 8, 2026, from [Link]

-

NIST. (n.d.). Gas phase ion energetics data for Pyrrolidine. In NIST Chemistry WebBook. Retrieved January 8, 2026, from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 8, 2026, from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved January 8, 2026, from [Link]

-

Al-Rawi, J. M. A., & Al-Windawi, S. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved January 8, 2026, from [Link]

Sources

- 1. 3-Pyrrolidinol [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Pyrrolidine [webbook.nist.gov]

A Comprehensive Technical Guide to the Thermodynamic Properties of 3-Propylpyrrolidine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-propylpyrrolidine, a substituted heterocyclic amine of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust analytical framework. We begin by examining the well-characterized thermodynamic landscape of the parent compound, pyrrolidine, leveraging extensive data from authoritative sources. Subsequently, we delineate the theoretical and predictable influences of the 3-propyl substituent on these core properties. The guide culminates in a detailed exposition of the state-of-the-art experimental and computational methodologies that are essential for the precise determination of the thermodynamic parameters of this compound, thereby providing a roadmap for future research and application.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The thermodynamic properties of a molecule are fundamental to understanding its behavior in both chemical and biological systems. For drug development professionals, parameters such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy govern critical aspects of a drug candidate's lifecycle, including its synthesis, purification, formulation, stability, and pharmacokinetic profile. An in-depth knowledge of these properties is therefore not merely academic but a prerequisite for rational drug design and process optimization.

This compound, as a derivative of the common pyrrolidine scaffold, presents a case study in how subtle structural modifications can impact thermodynamic behavior. The pyrrolidine ring is a prevalent motif in numerous natural products and pharmaceuticals.[1] The addition of a propyl group at the 3-position introduces changes in molecular weight, conformational flexibility, and intermolecular interactions, all of which have thermodynamic consequences.

This guide will navigate the known, the predicted, and the measurable thermodynamic characteristics of this compound, providing both foundational knowledge and practical methodologies for its comprehensive study.

Thermodynamic Profile of the Pyrrolidine Core

A thorough understanding of this compound's thermodynamics begins with its parent structure, pyrrolidine. Extensive experimental data for pyrrolidine is available, providing a solid baseline.[2][3][4]

Enthalpy, Entropy, and Heat Capacity

Key thermodynamic data for pyrrolidine have been meticulously determined through calorimetric studies.[5][6] These values, summarized in Table 1, are foundational for estimating the properties of its derivatives. The standard enthalpy of formation (ΔfH°), for instance, indicates the energy required to form the molecule from its constituent elements in their standard states, a critical value for assessing chemical stability.[5] The molar entropy (S°) is a measure of the molecule's disorder, while the heat capacity (Cp) quantifies the heat required to raise its temperature.[5][7]

Table 1: Selected Thermodynamic Properties of Pyrrolidine (Liquid Phase, 298.15 K)

| Property | Value | Units | Source |

| Standard Enthalpy of Formation (ΔfH°) | -9.81 | kcal/mol | [5][6] |

| Molar Entropy (S°) | 48.78 | cal/mol·K | [5][6] |

| Liquid Phase Heat Capacity (Cp,liquid) | 156.57 | J/mol·K | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 8990 | cal/mol | [5][6] |

Phase Transitions and Vapor Pressure

The phase behavior of pyrrolidine has also been well-documented. It exists as a colorless liquid at standard conditions, with a defined melting and boiling point.[8][9] The heat of fusion and vaporization are crucial parameters for processes like distillation and sublimation.[5][6] Vapor pressure data, often expressed through Antoine-type equations, is vital for predicting volatilization rates and for designing purification processes.[5][6]

The Influence of the 3-Propyl Substituent: A Theoretical Perspective

The addition of a propyl group to the pyrrolidine ring is expected to systematically alter its thermodynamic properties. While direct experimental values for this compound are scarce, we can predict these changes based on established chemical principles.

-

Enthalpy of Formation (ΔfH°): The addition of a propyl group will make the enthalpy of formation more negative. This is because the formation of additional C-C and C-H bonds releases energy. The magnitude of this change can be estimated using group additivity methods.

-

Heat Capacity (Cp): The heat capacity will increase significantly. The propyl group adds vibrational and rotational modes to the molecule, providing more ways to store thermal energy.

-